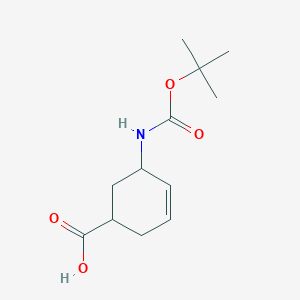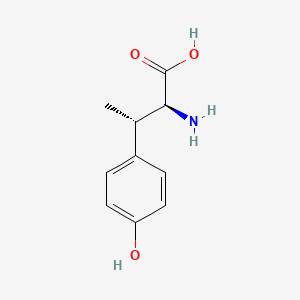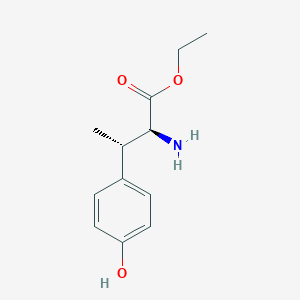
Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate: is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, a hydroxyphenyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate typically involves the esterification of 2-amino-3-(4-hydroxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-amino-3-(4-hydroxyphenyl)butanoic acid+ethanolacid catalystEthyl 2-amino-3-(4-hydroxyphenyl)butanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts such as sulfonated polystyrene resins can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is used in the development of novel materials with specific properties, such as biodegradable polymers and hydrogels.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxy groups allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can further participate in biochemical reactions.
Comparación Con Compuestos Similares
- Ethyl 2-amino-3-(3-hydroxyphenyl)butanoate
- Ethyl 2-amino-3-(2-hydroxyphenyl)butanoate
- Methyl 2-amino-3-(4-hydroxyphenyl)butanoate
Comparison: this compound is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different pharmacological and chemical properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
ethyl 2-amino-3-(4-hydroxyphenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(15)11(13)8(2)9-4-6-10(14)7-5-9/h4-8,11,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTIEUMAABDZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














